molecular formula C14H17N3S B2943179 Dopamine D2 receptor antagonist-1

Dopamine D2 receptor antagonist-1

Cat. No.: B2943179
M. Wt: 259.37 g/mol
InChI Key: ANUJDLRACOBTTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Dopamine D2 receptor antagonist-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of corresponding quinones, while reduction may yield the corresponding amines .

Biological Activity

Dopamine D2 receptor antagonist-1 (D2RA-1) is a compound that acts as a negative allosteric modulator (NAM) of the dopamine D2 receptor (D2R). This article explores its biological activity, mechanisms, and implications in various physiological and pathological contexts based on diverse research findings.

Overview of this compound

D2RA-1 is characterized by its sub-micromolar affinity for D2R, which is pivotal in modulating dopaminergic signaling pathways. The compound's structural formula is C14H17N3SC_{14}H_{17}N_{3}S with a molecular weight of 259.37 g/mol. As a NAM, it alters the receptor's conformation, thereby affecting the receptor's activity without directly blocking the binding of dopamine itself .

D2R is a member of the G-protein coupled receptor family and plays a crucial role in neurotransmission. D2RA-1 binds to the allosteric site of D2R, which leads to:

  • Reduced Dopamine Release : Activation of D2R typically inhibits dopamine release from presynaptic neurons. By modulating this pathway, D2RA-1 can influence dopamine levels in various brain regions .
  • Alteration of Behavioral Responses : Studies have shown that blocking D2 receptors can modify behaviors associated with reward processing and psychotic symptoms .

1. Impact on Dopaminergic Transmission

Research indicates that D2RA-1 can significantly influence dopaminergic transmission. For instance, a study demonstrated that administration of a selective D2 antagonist like sulpiride (similar in action to D2RA-1) increased belief volatility in male participants, suggesting that modulation of D2 receptors can affect cognitive processes related to decision-making .

2. Clinical Implications in Schizophrenia

A longitudinal study involving antipsychotic-naïve first-episode schizophrenia patients found that blockade of D2 receptors was associated with normalization of reward processing and improvement in psychotic symptoms. This suggests that compounds like D2RA-1 could have therapeutic potential in treating schizophrenia by correcting salience abnormalities linked to dopamine dysfunction .

3. Behavioral Studies

In behavioral models, the administration of dopamine antagonists has been shown to reduce locomotor activity and alter reward-seeking behavior. For example, studies using rodent models indicated that the administration of D2 antagonists resulted in decreased dopamine release during reward tasks, highlighting the role of D2 receptors in mediating reward-related behaviors .

Case Studies

Case Study 1: Sulpiride Administration
In a controlled trial with 78 male participants, high doses of sulpiride (800 mg) were used to assess its effects on belief updating mechanisms influenced by genetic variations (Taq1a polymorphism). The results showed significant interactions between genetic predispositions and dopamine receptor blockade, emphasizing the complexity of dopaminergic modulation .

Case Study 2: Schizophrenia Treatment
A study involving 22 schizophrenia patients demonstrated that treatment with amisulpride (another D2 antagonist) resulted in improved fMRI responses related to reward processing, correlating with symptom alleviation. This underscores the potential for D2RA-1 in clinical settings where dopaminergic dysregulation is evident .

Data Table: Comparative Effects of Dopamine Antagonists

CompoundMechanismAffinity (IC50)Clinical ApplicationKey Findings
Dopamine D2RA-1Negative Allosteric ModulatorSub-mMPotential AntipsychoticModulates dopamine release; affects cognition
SulpirideSelective D2/D3 Antagonist~30% occupancySchizophreniaIncreases belief volatility; interacts with genetics
AmisulprideSelective D2 AntagonistVariesSchizophreniaImproves reward processing; correlates with symptom improvement

Properties

IUPAC Name

N-cyclobutyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-2-7-11-10(6-1)12-13(17-9-4-3-5-9)15-8-16-14(12)18-11/h8-9H,1-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUJDLRACOBTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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